molecular formula C11H10BrNO2 B8059765 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid

Cat. No.: B8059765
M. Wt: 268.11 g/mol
InChI Key: URJKTOAYMXPTJX-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-1H-indole-4-carboxylic acid is a brominated derivative of indole, a heterocyclic aromatic organic compound Indoles are significant in both natural products and synthetic drugs due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid typically involves the bromination of 1-ethyl-1H-indole-4-carboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole ring to more complex derivatives.

  • Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different indole derivatives.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of indole-4-carboxylic acid derivatives.

  • Reduction: Formation of 6-bromo-1-ethyl-1H-indole.

  • Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid is used as a building block for synthesizing more complex organic compounds. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its indole core is known to interact with various biological targets.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been explored for their therapeutic potential in treating various diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial: Targets bacterial cell wall synthesis.

  • Anticancer: Inhibits enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

  • 6-Bromo-1-isopropyl-1H-indole-4-carboxylic acid

  • 6-Bromo-1-methyl-1H-indole-4-carboxylic acid

  • 6-Bromo-1-phenyl-1H-indole-4-carboxylic acid

Uniqueness: 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid is unique due to its ethyl group, which influences its reactivity and biological activity compared to other brominated indoles.

This comprehensive overview highlights the significance of this compound in various scientific fields, from synthetic chemistry to medicinal applications. Its versatility and potential make it a valuable compound for ongoing research and industrial use.

Properties

IUPAC Name

6-bromo-1-ethylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-13-4-3-8-9(11(14)15)5-7(12)6-10(8)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJKTOAYMXPTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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